4-Chlorobenzamidine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves novel methodologies and optimized conditions. For instance, the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines is achieved through an intramolecular Friedel-Crafts cyclization, followed by nucleophilic substitution to introduce diversity into the target molecules . Similarly, 4-chlorobenzaldehyde is synthesized using the Sommelet reaction, which involves reacting 4-chlorobenzylic chloride with urotropine under specific conditions to achieve a high yield of over 96% . These methods highlight the potential approaches that could be adapted for the synthesis of 4-Chlorobenzamidine.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various analytical techniques. For example, the crystal structure of 4-chlorobenzoate:CoA ligase/synthetase provides insights into the enzyme's conformation and the aryl binding pocket, which is crucial for catalysis . This information can be useful in understanding the binding interactions and structural requirements of chlorinated compounds, including 4-Chlorobenzamidine.
Chemical Reactions Analysis
The chemical reactions involving chlorinated compounds are diverse. The synthesis of 4-chloropyrrolopyrimidine, for example, uses ethyl cyanoacetate and 2-bromo-1,1-diethoxyethane as starting materials, resulting in a product with 98.5% purity . This demonstrates the reactivity of chlorinated compounds in heterocyclic synthesis, which could be relevant to the reactivity of 4-Chlorobenzamidine in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of 4-Chlorobenzamidine, but they do provide information on related compounds. For instance, the potent serotonin-3 (5-HT3) receptor antagonistic activity of 2-alkoxy-4-amino-5-chlorobenzamide derivatives is a result of their specific chemical structure . This suggests that the properties of 4-Chlorobenzamidine could also be tailored for biological activity through structural modifications.
Scientific Research Applications
Spermicidal Action
A study conducted by Reddy et al. (2001) in the European Journal of Pharmacology explored the spermicidal efficacy of 2',4'-dichlorobenzamil hydrochloride (a compound related to 4-Chlorobenzamidine) on human spermatozoa. This research demonstrated a dose- and time-dependent spermicidal action, highlighting its potential application in contraception. The effect was marked by a total loss of sperm viability and an increase in intracellular Ca(2+) levels. This study suggests the potential of derivatives of 4-Chlorobenzamidine in reproductive health research (Reddy et al., 2001).
Chemical Synthesis and Reactions
Fuchigami and Odo (1977, 1974) investigated the reactivity of N-Chlorobenzamidine, closely related to 4-Chlorobenzamidine, in the synthesis of various chemical compounds. They found that N-Chlorobenzamidine readily reacts with dimethyl sulfide, leading to the formation of several derivatives, including N-benzimidoyl-S,S-dimethylsulfilimine. This research contributes to the understanding of the chemical behavior of chlorobenzamidine derivatives and their potential applications in chemical synthesis (Fuchigami & Odo, 1977), (Fuchigami & Odo, 1974).
Anticoccidial Activity
Douglas et al. (1977) in the Journal of Medicinal Chemistry reported on the anticoccidial activity of 4-Chlorobenzaldehyde 1-(4-chlorophenyl)-4(1H)-pyridinylidene hydrazone fluorusulfonate, a compound structurally related to 4-Chlorobenzamidine. This study found excellent anticoccidial activity in chickens, suggesting the potential of 4-Chlorobenzamidine derivatives in veterinary medicine and pest control (Douglas et al., 1977).
Antihypertensive Agents
Warren, Woodward, and Hargreaves (1977) synthesized and investigated various 4-substituted semicarbazone derivatives of chlorobenzaldehydes, which include structures similar to 4-Chlorobenzamidine, for their antihypertensive effects. This research is significant in the development of new pharmaceutical compounds for managing hypertension (Warren, Woodward, & Hargreaves, 1977).
Safety And Hazards
Future Directions
While specific future directions for 4-Chlorobenzamidine are not mentioned in the available resources, it is known that the field of chemistry is constantly evolving with new discoveries and advancements . The use of 4-Chlorobenzamidine in future research and applications would depend on its properties and potential uses.
Relevant Papers
One relevant paper discusses the use of 4-chlorobenzamidine hydrochloride (CBAH) as a spacer to form orientationally crystallized nanorod-like 1D perovskite on the top surface of 3D perovskite for surface passivation of FAPbI3 perovskite . This research indicates the potential of 4-Chlorobenzamidine in the field of photovoltaic applications .
properties
IUPAC Name |
4-chlorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMSZYMJRUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276822 | |
Record name | 4-chlorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzamidine | |
CAS RN |
19563-04-3 | |
Record name | 4-chlorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.